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molecular formula C12H14N4O B8408331 1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)- CAS No. 74526-21-9

1,3,5-Triazin-2(1H)-one, 1-(2,6-dimethylphenyl)-4-(methylamino)-

Cat. No. B8408331
M. Wt: 230.27 g/mol
InChI Key: PVSOYDNHAITJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04203985

Procedure details

About 200 mg of 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride was introduced in a gas chromatograph hypo vial and dissolved in 1 ml of acetonitrile. To the solution was added 0.2 ml of DMF DMA reagent. The vial was sealed with crimper and heated at 105° C. for 15 minutes in an oven. Seven vials were made. The contents of the vials were then put into a long-neck round bottom flask and evaporated to dryness by a flask evaporator. The solid mass was dissolved in a mixture of 30 ml of CHCl3 and 20 ml of water and shaken vigorously in a 60 ml separatory funnel. The aqueous layer was discarded and 20 ml of water was added and shaken. The CHCl3 layer was then taken and about 10 g of anhydrous Na2SO4 was added, the CHCl3 solution was decanted into a flask and evaporated to dryness. The solid material was dissolved in 2-pentanone (about 80 ml) at 70° C. The solution was concentrated and crystallized upon cooling. The crystals were collected and dried in a desiccator with P2O5 with vacuum for one hour.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
DMF DMA
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]([NH:13][C:14](=[NH:17])[NH:15][CH3:16])=[O:12].[CH3:18]N(C=O)C.CC(N(C)C)=O>C(#N)C>[CH3:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[N:10]1[CH:16]=[N:15][C:14]([NH:17][CH3:18])=[N:13][C:11]1=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.CC1=C(C(=CC=C1)C)NC(=O)NC(NC)=N
Step Two
Name
DMF DMA
Quantity
0.2 mL
Type
reactant
Smiles
CN(C)C=O.CC(=O)N(C)C
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
shaken vigorously in a 60 ml separatory funnel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed with crimper
CUSTOM
Type
CUSTOM
Details
The contents of the vials were then put into a long-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
evaporated to dryness by a flask
CUSTOM
Type
CUSTOM
Details
evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The solid mass was dissolved in a mixture of 30 ml of CHCl3 and 20 ml of water
ADDITION
Type
ADDITION
Details
20 ml of water was added
STIRRING
Type
STIRRING
Details
shaken
ADDITION
Type
ADDITION
Details
about 10 g of anhydrous Na2SO4 was added
CUSTOM
Type
CUSTOM
Details
the CHCl3 solution was decanted into a flask
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The solid material was dissolved in 2-pentanone (about 80 ml) at 70° C
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The crystals were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a desiccator with P2O5 with vacuum for one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)N1C(N=C(N=C1)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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